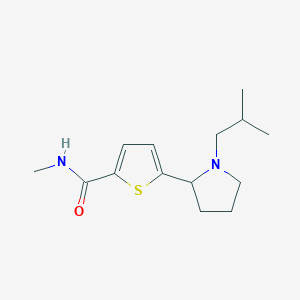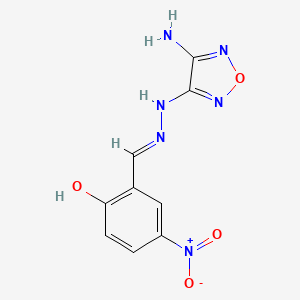
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. The compound is known to have potential therapeutic applications in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
Mecanismo De Acción
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate exerts its effects by binding to and activating the cannabinoid receptor CB2. This receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of CB2 receptors by 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate leads to a decrease in the release of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and physiological effects:
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in a variety of models, including models of neuropathic pain, inflammatory pain, and osteoarthritis. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been shown to have neuroprotective effects in animal models of epilepsy and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate in lab experiments include its high potency and selectivity for the CB2 receptor, which allows for precise modulation of the immune response. However, the limitations of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
For research on 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include further investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additional studies are also needed to elucidate the molecular mechanisms underlying its effects and to identify potential off-target effects. Finally, the development of more soluble analogs of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate may improve its utility as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate involves a multistep process that starts with the reaction of 2-thiophenecarboxylic acid with isobutylamine to form the corresponding amide. This intermediate is then reacted with N-methylpyrrolidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The trifluoroacetate salt of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate is obtained by treating the free base with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
N-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10(2)9-16-8-4-5-11(16)12-6-7-13(18-12)14(17)15-3/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCETHXGXTKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1C2=CC=C(S2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)
